molecular formula C18H19N3O2S B2573422 4-imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione CAS No. 477848-75-2

4-imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione

Numéro de catalogue B2573422
Numéro CAS: 477848-75-2
Poids moléculaire: 341.43
Clé InChI: MGEVBSCLKKJLRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a quinazolinethione derivative that has been synthesized using various methods.

Applications De Recherche Scientifique

Cholinesterase Inhibition

4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione and its homobivalent dimers exhibit significant inhibitory activities against cholinesterases. These compounds, particularly when linked with hepta- and octamethylene spacers, demonstrate more than a 100-fold increase in inhibitory activities compared to related monomeric compounds, becoming low-nanomolar inhibitors. Such inhibitors show mixed inhibition profiles, with certain compounds selectively targeting butyrylcholinesterase, indicating potential applications in treating diseases related to cholinesterase dysfunction (Decker, 2006).

Cytotoxic Activity

Carboxamide derivatives of related quinazoline compounds have been synthesized and tested for their cytotoxic activities against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells. These derivatives show potent cytotoxic properties, with some compounds exhibiting IC50 values below 10 nM. This suggests potential applications in cancer research and treatment, where such compounds could serve as effective chemotherapeutic agents (Deady et al., 2003).

Cardiotonic Agents

Research into cardiotonic agents has involved the synthesis of 1-[1-(6,7-dimethoxy-4-quinazolinyl)-4-piperidinyl]-3-substituted 2-imidazolidinone and 2-imidazolidinethione derivatives. These compounds were evaluated for their cardiotonic activity in anesthetized dogs, showing that N-alkylated derivatives exhibit potent activity. This indicates potential applications in developing new treatments for heart conditions, suggesting a role in improving cardiac function (Nomoto et al., 1990).

Tyrosine Kinase Inhibition

Fused tricyclic quinazoline analogues, related to 4-imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione, have been synthesized and evaluated as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). The most potent compound in this series exhibited an extremely low IC50 for inhibition of EGFR tyrosine kinase activity, suggesting applications in the treatment of cancers driven by EGFR overexpression (Rewcastle et al., 1996).

Propriétés

IUPAC Name

4-amino-6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-22-15-10-13-14(11-16(15)23-2)20-18(24)21(17(13)19)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYUHACDBIUHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N(C(=S)N=C2C=C1OC)CCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325318
Record name 4-amino-6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione

CAS RN

477848-75-2
Record name 4-amino-6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.